5-(Butane-1-sulfinyl)pyridine-2-carbonitrile
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Overview
Description
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- is an organic compound with the molecular formula C10H12N2OS It contains a pyridine ring substituted with a nitrile group at the 2-position and a butylsulfinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 5-(butylsulfinyl)- typically involves the introduction of the butylsulfinyl group to the pyridinecarbonitrile core. One common method is the sulfoxidation of 2-Pyridinecarbonitrile with butylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2-Pyridinecarbonitrile, 5-(butylsulfinyl)- may involve large-scale sulfoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding amine
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile, 5-(butylsulfinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile and sulfoxide groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Lacks the butylsulfinyl group, making it less versatile in certain chemical reactions.
5-(Butylsulfinyl)pyridine:
2-Cyanopyridine: Another name for 2-Pyridinecarbonitrile, highlighting the presence of the nitrile group.
Uniqueness
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- is unique due to the presence of both the nitrile and butylsulfinyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
64215-04-9 |
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Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
5-butylsulfinylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2OS/c1-2-3-6-14(13)10-5-4-9(7-11)12-8-10/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
ZSQFEVGIJHAMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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